3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Molecular Structure and Analytical Methods
The complex compound and its derivatives have been a subject of study in various research fields. Researchers like Debaerdemaeker, Heigl, and Steiner (1993) have delved into the structural aspects of similar intricate molecules, highlighting their unique molecular frameworks and potential applications in fields like crystallography and anxiolytic agents (Debaerdemaeker, Heigl, & Steiner, 1993).
In the realm of pharmaceuticals, compounds with molecular similarities to fluoroquinolone antibiotics have been investigated. For instance, Zubkov et al. (2016) explored 3-Quinolin-4-one propanoic acids for their potential as scaffolds to create new antimicrobial drugs. Their research underscores the importance of rigorous analytical methods, like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), in ensuring the quality of active pharmaceutical ingredients (APIs) (Zubkov et al., 2016).
Synthesis and Biological Activity
The synthesis of compounds structurally similar to the complex molecule has been a focal point for many researchers. For example, Sañudo et al. (2006) synthesized a new class of cyclic dipeptidyl ureas, providing insights into novel synthetic pathways and the potential biological activity of these compounds (Sañudo et al., 2006).
The creation and evaluation of various bioactive compounds, like those synthesized by Kadian, Maste, and Bhat (2012), demonstrate the broad spectrum of potential applications, ranging from antibacterial agents to compounds promoting plant growth (Kadian, Maste, & Bhat, 2012).
Structural and Degradation Studies
The stability and degradation pathways of similar compounds have been a topic of interest, providing valuable information about their behavior in various conditions. Kearney, Mehta, and Radebaugh (1993) conducted a detailed study on the degradation mechanisms of a dipeptoid compound, shedding light on the stability and potential pharmaceutical applications of these types of molecules (Kearney, Mehta, & Radebaugh, 1993).
Properties
Molecular Formula |
C62H109N3O20 |
---|---|
Molecular Weight |
1216.5 g/mol |
IUPAC Name |
3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+ |
InChI Key |
XCVHAWZLPUJTAT-VRCLEKHYSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(C(C/C=C(/C(C(C(=O)OC(C(/C=C/C=C/C(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)\C)O)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
Synonyms |
malolactomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.